molecular formula C28H33ClN4O4 B2646434 N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 865655-75-0

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2646434
CAS No.: 865655-75-0
M. Wt: 525.05
InChI Key: JHPCVMQVSQLUIT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a chlorobenzyl group, which can influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the chlorobenzyl moiety.

    Attachment of the Cyclohexylamino Group: This step involves the reaction of the intermediate with cyclohexylamine, typically under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Final Coupling: The final step involves coupling the intermediate with a pentanoyl chloride derivative to form the desired compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, making it a candidate for drug development. It can be studied for its interactions with various biological targets, including kinases and other enzymes.

Medicine

In medicine, the compound may have potential as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets can be exploited to develop new therapeutic agents.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The chlorobenzyl group can enhance binding affinity through hydrophobic interactions, while the cyclohexylamino group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline: Lacks the cyclohexylamino and pentanamide groups, making it less complex and potentially less active.

    N-(2-chlorobenzyl)-5-(1-(2-amino-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: Similar structure but with an amino group instead of the cyclohexylamino group, which may alter its biological activity.

Uniqueness

The presence of the cyclohexylamino group and the pentanamide chain in N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide makes it unique compared to other quinazolinone derivatives. These groups can significantly influence its chemical reactivity and biological activity, potentially making it a more potent and selective compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

865655-75-0

Molecular Formula

C28H33ClN4O4

Molecular Weight

525.05

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35)

InChI Key

JHPCVMQVSQLUIT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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